molecular formula C13H18ClN5 B079145 Basic Red 51 CAS No. 12270-25-6

Basic Red 51

Cat. No.: B079145
CAS No.: 12270-25-6
M. Wt: 279.77 g/mol
InChI Key: NZDXSXLYLMHYJA-UHFFFAOYSA-M
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Mechanism of Action

The mechanism of action of Basic Red 51 in hair dyeing involves the adherence of the dye to the hair surface. There is no chemical reaction with other components . In the case of photodegradation, the photocatalysis mechanism was investigated based on the zinc oxide nanoparticles analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic Red 51 is generally synthesized through diazotization reactions, where a primary aromatic amine is treated with sodium nitrite in acidic conditions. The process involves the formation of a diazonium salt, which is then coupled with an imidazole derivative to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through recrystallization or other separation techniques to remove impurities.

Comparison with Similar Compounds

Basic Red 51 can be compared with other similar compounds, such as:

    Basic Red 14: Another cationic dye with similar applications but different molecular structure.

    Basic Red 18: Known for its use in textile dyeing but has different solubility properties.

    Basic Red 46: Used in similar industries but has a different chromophore group.

Uniqueness: this compound is unique due to its specific molecular structure, which includes an imidazolium ring and an azo group. This structure imparts excellent durability, resistance to sunlight, solvents, and chemicals, making it highly effective for various industrial applications .

Properties

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDXSXLYLMHYJA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874049
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77061-58-6, 12270-25-6, 1016649-33-4
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77061-58-6
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Record name Basic Red 51
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1)
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Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name C.I. Basic Red 51
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Record name BASIC RED 51
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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